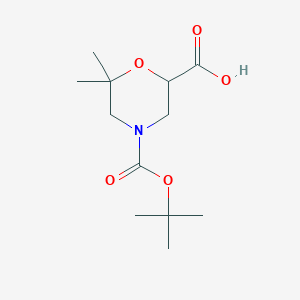

4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid

Description

Properties

IUPAC Name |

6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCRSTLUNAIJQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416438-67-9 | |

| Record name | 4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions, often using methyl iodide or similar reagents.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems for the addition of reagents and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid," including comprehensive data tables and well-documented case studies, is not available. However, information regarding its properties, structure, and suppliers can be found.

Chemical Information

- Name : 4-[(Tert-butoxy)carbonyl]-6,6-dimethylmorpholine-2-carboxylic acid .

- Molecular Formula : C12H21NO5 .

- Molecular Weight : 259.30 g/mol .

- PubChem CID : 71742817 .

- CAS Number : 1416438-67-9 .

Structure and Properties

- The compound has a morpholine ring with tert-butoxycarbonyl and carboxylic acid substituents .

- It exists as a white crystalline solid and is also available as a building block for chemical synthesis .

Synonyms

- This compound

- 4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylicacid

- 6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid

Related Compounds

- (S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid, with PubChem CID 71742812 and CAS number 1416444-82-0 .

- (R)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid, with CAS No. : 1416445-02-7 .

Suppliers

The compound is available from multiple suppliers, including:

Mechanism of Action

The mechanism of action of 4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid depends on its specific application. In peptide synthesis, the Boc group serves as a protecting group for amines, preventing unwanted reactions during the synthesis process. The carboxylic acid group can participate in various coupling reactions, facilitating the formation of peptide bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several morpholine derivatives, differing in substituents, stereochemistry, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Solubility : The dimethyl substituents reduce aqueous solubility relative to the unmethylated Boc-morpholine-2-carboxylic acids (e.g., CAS 868689-63-8) but improve compatibility with organic solvents like DMSO .

Enantiomeric Utility : The S- and R-enantiomers (CAS 1416444-82-0 and 1416445-02-7) are critical for studying chirality-dependent biological activity, such as receptor binding or catalytic asymmetry .

Functional Group Reactivity : Esters (e.g., CAS 500789-41-3) are more hydrolytically stable than carboxylic acids, making them preferable for prodrug formulations .

Biological Activity

4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid, also known by its CAS number 1416445-02-7, is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

- Molecular Formula : C12H21NO5

- Molecular Weight : 259.30 g/mol

- IUPAC Name : (R)-4-(tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid

- CAS Number : 1416445-02-7

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with various biological targets, including enzymes and bacterial strains.

Antibacterial Activity

Recent studies have indicated that derivatives of morpholine compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown potent activity against various Gram-positive and Gram-negative bacteria. The mechanisms of action often involve inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription.

A notable study demonstrated that morpholine derivatives could inhibit DNA gyrase and topoisomerase IV from Escherichia coli, with IC50 values indicating strong inhibitory effects (less than 100 nM for several compounds) . Such findings suggest that this compound may possess similar antibacterial properties.

Table 1: Antibacterial Efficacy of Morpholine Derivatives

| Compound | Target Enzyme | IC50 (nM) | Bacterial Strain Tested | MIC (μg/mL) |

|---|---|---|---|---|

| Compound 7a | DNA gyrase | <10 | E. coli | 2 |

| Compound 16a | Topo IV | <38 | S. aureus | 1 |

| This compound | Unknown | TBD | TBD | TBD |

Note: TBD = To Be Determined; further studies are needed to establish specific values for the compound .

The proposed mechanism of action for the antibacterial activity of morpholine derivatives involves the inhibition of topoisomerases, enzymes that manage DNA supercoiling during replication. Inhibition of these enzymes leads to disruption of bacterial cell division and ultimately results in cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid to maximize yield and purity?

- Methodological Answer: Synthesis can be optimized using a two-step approach: (1) Protection of the morpholine nitrogen with tert-butoxycarbonyl (Boc) under anhydrous conditions (e.g., Boc-anhydride in THF with catalytic DMAP), followed by (2) selective oxidation of the methyl groups to carboxylic acid using KMnO₄ or RuO₄ in acidic aqueous conditions. Key parameters include maintaining pH 2–3 during oxidation and inert gas purging to prevent side reactions. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and purification via recrystallization (ethanol/water) improve purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and morpholine ring conformation (δ 3.5–4.5 ppm for CH₂ groups).

- IR Spectroscopy: Identify carbonyl stretches (Boc C=O at ~1680 cm⁻¹, carboxylic acid C=O at ~1720 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₂₁NO₅: [M+H]⁺ = 278.1497).

- Elemental Analysis: Verify C/H/N ratios (±0.3% tolerance) to confirm purity .

Q. How should solubility and stability be managed during experimental workflows?

- Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or acidic aqueous buffers (pH < 4). For long-term stability, store under inert atmosphere (argon) at 2–8°C in sealed containers to prevent hydrolysis of the Boc group. Pre-formulation studies using differential scanning calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the carbonyl groups. Focus on the electrophilicity of the Boc-protected carbonyl vs. the carboxylic acid moiety. Solvent effects (e.g., PCM for THF/water) and transition state analysis (IRC) clarify regioselectivity in reactions with amines or alcohols. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.